molecular formula C28H22ClFN2O5S B453858 ETHYL 2-((Z)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-((Z)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B453858
M. Wt: 553g/mol
InChI Key: ONYGZAQTTCRBKK-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a phenyl group, and various substituents such as chloro, fluoro, and furan rings

Preparation Methods

The synthesis of ETHYL 2-((Z)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The synthesis begins with the formation of the thiazolopyrimidine core through a cyclization reaction involving appropriate starting materials such as 2-aminothiazole and a suitable aldehyde or ketone.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, typically using a phenyl halide and a suitable base.

    Addition of the Furan Ring: The furan ring is incorporated through a condensation reaction with a furan derivative.

    Incorporation of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through halogenation reactions using appropriate reagents such as chlorine and fluorine sources.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 2-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-((Z)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Ethyl 2-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

    Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has similar structural features but differs in the substituents on the phenyl and furan rings.

    Methyl 2-(2-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a methoxy group instead of a phenyl group, leading to different chemical and biological properties.

The uniqueness of ETHYL 2-((Z)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C28H22ClFN2O5S

Molecular Weight

553g/mol

IUPAC Name

ethyl (2Z)-2-[[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H22ClFN2O5S/c1-3-35-27(34)24-16(2)31-28-32(25(24)17-7-5-4-6-8-17)26(33)23(38-28)14-19-10-11-20(37-19)15-36-22-12-9-18(30)13-21(22)29/h4-14,25H,3,15H2,1-2H3/b23-14-

InChI Key

ONYGZAQTTCRBKK-UCQKPKSFSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=C(C=C(C=C5)F)Cl)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)COC5=C(C=C(C=C5)F)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=C(C=C(C=C5)F)Cl)S2)C

Origin of Product

United States

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